molecular formula C22H21NO5 B11395562 3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11395562
M. Wt: 379.4 g/mol
InChI Key: AKCXTMWECZUUGV-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a chromeno[6,7-e][1,3]oxazin ring system, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the 1,3-benzodioxole ring.

    Construction of the Chromeno[6,7-e][1,3]oxazin Ring: This step involves the cyclization of an appropriate precursor, such as a hydroxybenzaldehyde derivative, with an amine under acidic or basic conditions.

    Final Assembly: The benzodioxole and chromeno[6,7-e][1,3]oxazin intermediates are then coupled through a series of reactions, including alkylation and cyclization, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can participate in π-π interactions, while the chromeno[6,7-e][1,3]oxazin ring can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H-chromen-2-one
  • 3-(1,3-Benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H-quinolin-2-one

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one stands out due to its unique combination of functional groups and ring systems. This structural diversity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H21NO5/c1-3-15-8-20(24)28-22-13(2)21-16(7-17(15)22)10-23(11-25-21)9-14-4-5-18-19(6-14)27-12-26-18/h4-8H,3,9-12H2,1-2H3

InChI Key

AKCXTMWECZUUGV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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